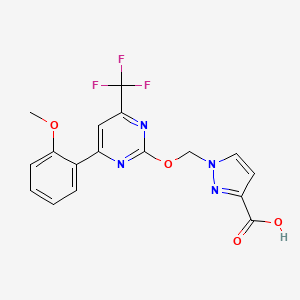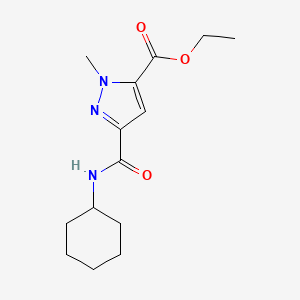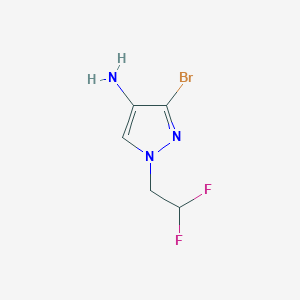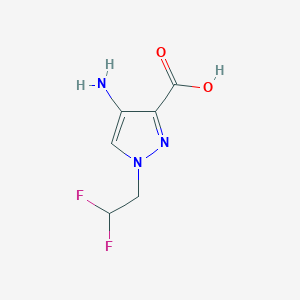
1-(Hydroxymethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxymethyl)-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a hydroxymethyl group (-CH2OH) and a carboxamide group (-CONH2) attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)-1H-pyrazole-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1H-pyrazole with formaldehyde and formic acid. The reaction typically proceeds under mild conditions, with the formation of the hydroxymethyl group facilitated by the formaldehyde, while the carboxamide group is introduced through the formic acid.
Another approach involves the use of 3-hydroxymethyl-1H-pyrazole as a starting material, which is then reacted with an appropriate amide-forming reagent, such as carbonyldiimidazole (CDI) or N,N’-carbonyldiimidazole, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
1-(Hydroxymethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: 1-(Carboxy)-1H-pyrazole-3-carboxamide.
Reduction: 1-(Hydroxymethyl)-1H-pyrazole-3-amine.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Hydroxymethyl)-1H-pyrazole-3-carboxamide has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carboxamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity. Specific pathways and targets may vary depending on the application and the biological system being studied.
Comparison with Similar Compounds
1-(Hydroxymethyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
1-(Hydroxymethyl)-1H-pyrazole-5-carboxamide: Similar structure but with the carboxamide group at a different position on the pyrazole ring.
1-(Hydroxymethyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
1-(Hydroxymethyl)-1H-pyrazole-3-amine: Similar structure but with an amine group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C5H7N3O2 |
|---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
1-(hydroxymethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C5H7N3O2/c6-5(10)4-1-2-8(3-9)7-4/h1-2,9H,3H2,(H2,6,10) |
InChI Key |
PGPSVPPABYMMGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1C(=O)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10909298.png)


![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10909327.png)
![2-{[5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B10909330.png)
![methyl (2Z)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B10909334.png)



![2-[5-(3-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B10909354.png)
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B10909359.png)
![3,3'-[(6-Methyl-5-nitropyrimidine-2,4-diyl)diimino]diphenol](/img/structure/B10909360.png)
![2-({(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10909366.png)
![1-(3,4-Dimethoxybenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B10909379.png)
